tert-butyl N-(3-phenylpyrrolidin-3-yl)carbamate

Description

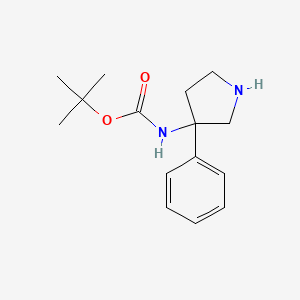

tert-Butyl N-(3-phenylpyrrolidin-3-yl)carbamate is a carbamate-protected pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) group and a phenyl substituent at the 3-position of the pyrrolidine ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group acts as a protective moiety for amines during multi-step reactions . The rigid pyrrolidine scaffold and aromatic phenyl group contribute to its utility in designing bioactive molecules, such as kinase inhibitors or central nervous system (CNS) agents, where conformational rigidity and lipophilicity are advantageous.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-phenylpyrrolidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-15(9-10-16-11-15)12-7-5-4-6-8-12/h4-8,16H,9-11H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELMUWDFAGEENM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCNC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351360-83-3 | |

| Record name | tert-butyl N-(3-phenylpyrrolidin-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-phenylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-phenylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(3-phenylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require strong acids or bases to facilitate the removal of the tert-butyl group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(3-phenylpyrrolidin-3-yl)carbamate is used as a protecting group for amines during peptide synthesis. It helps to prevent unwanted side reactions and can be easily removed under mild conditions .

Biology and Medicine: The compound is used in the synthesis of various pharmaceuticals and biologically active molecules. It serves as an intermediate in the production of drugs that target specific receptors or enzymes .

Industry: In the industrial sector, this compound is used in the manufacture of fine chemicals and specialty materials. Its stability and reactivity make it a valuable component in various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-phenylpyrrolidin-3-yl)carbamate involves its role as a protecting group. It temporarily masks the amine group, preventing it from participating in unwanted reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Fluoro and Nitro Substituted Derivatives

tert-Butyl [(3S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate (CAS 1233860-09-7):

- Features a 2-fluoro-6-nitrophenyl group, introducing electron-withdrawing substituents that enhance electrophilic reactivity. This compound’s molecular weight (325.34 g/mol) is higher than the parent phenyl derivative due to the nitro and fluorine atoms .

- The nitro group may facilitate further functionalization (e.g., reduction to an amine), while fluorine improves metabolic stability and membrane permeability .

tert-Butyl N-[4-(2-Fluorophenyl)pyrrolidin-3-yl]carbamate (CAS 886767-09-5):

Heteroaromatic and Bicyclic Analogs

- The molecular weight (279.35 g/mol) is lower than phenyl derivatives due to the lighter heterocycle .

tert-Butyl N-(3-Azabicyclo[4.1.0]heptan-6-yl)carbamate (CAS 880545-32-4):

Modifications to the Carbamate Side Chain

- Its molecular formula (C₁₀H₂₀N₂O₂) and weight (200.28 g/mol) are simpler than the 3-phenyl variant .

tert-Butyl N-(3-Fluorocyclohexyl)carbamate (CAS 1546332-14-2):

Data Table: Key Properties of Selected Compounds

Biological Activity

tert-butyl N-(3-phenylpyrrolidin-3-yl)carbamate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article delves into the compound's biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

- Molecular Formula : C15H22N2O2

- Molecular Weight : 262.35 g/mol

- CAS Number : 351360-61-7

The presence of a tert-butyl group enhances the compound's lipophilicity, while the phenyl-substituted pyrrolidine ring contributes to its interaction with biological targets. This structural arrangement is crucial for its biological activity.

The primary mechanism through which this compound exerts its biological effects is through enzyme inhibition. It forms stable complexes with specific enzymes, disrupting their normal functions. This disruption can influence various biochemical pathways, particularly those involved in neurotransmitter degradation and signal transduction processes.

Biological Activity

Research indicates that this compound exhibits significant potential in modulating neurotransmitter systems, making it relevant for neuropharmacological applications. Its interactions with receptors involved in central nervous system functions suggest possible therapeutic uses in treating neurological disorders.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-Butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate | Amino group instead of carbamate | Different reactivity; potential neuroprotective effects |

| tert-Butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate | Fluoro group presence | Altered chemical properties; potential anti-inflammatory effects |

| tert-butyl N-(4-fluoropiperidin-3-yl)carbamate | Fluorinated piperidine ring | Potential applications in pain management and anxiety disorders |

The distinct combination of functional groups in this compound sets it apart from these compounds, providing unique reactivity and biological properties.

Case Studies and Research Findings

-

Neuropharmacological Studies :

- A study investigated the binding affinities of this compound with various neurotransmitter receptors. Results indicated significant interactions that could lead to modulation of neurotransmitter release and receptor activity, supporting its potential use in treating conditions like epilepsy and anxiety disorders .

-

Enzyme Inhibition Profiling :

- Surface plasmon resonance (SPR) techniques were employed to analyze the compound's interaction with enzymes involved in neurotransmitter metabolism. The findings demonstrated a strong binding affinity, suggesting that the compound could effectively inhibit these enzymes and alter neurotransmitter levels in vivo.

Q & A

Basic: What are the recommended coupling reagents for synthesizing tert-butyl N-(3-phenylpyrrolidin-3-yl)carbamate derivatives?

Methodological Answer:

The synthesis typically involves condensation reactions between tert-butyl carbamate precursors and substituted carboxylic acids. Evidence suggests using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling reagents to activate carboxyl groups, improving reaction efficiency and minimizing side products . For example, in a 1:1 molar ratio, EDCI facilitates amide bond formation, while HOBt suppresses racemization. Reaction monitoring via TLC or HPLC is critical to optimize stoichiometry and reaction time.

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the pyrrolidine ring structure, tert-butyl group (δ ~1.4 ppm), and carbamate carbonyl (δ ~155 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragments, ensuring correct molecular weight and purity.

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ confirm the carbamate C=O stretch .

Cross-referencing with computational models (e.g., InChI-generated structures) enhances accuracy .

Advanced: How can crystallographic data resolve stereochemical ambiguities in the pyrrolidine ring?

Methodological Answer:

X-ray crystallography using SHELXL or ORTEP-III is critical for determining absolute configuration. For example:

- Grow single crystals via slow evaporation in solvents like dichloromethane/hexane.

- Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL, focusing on the Flack parameter to assign R/S configurations .

- Compare experimental data with DFT-optimized molecular geometries to resolve discrepancies in dihedral angles or bond lengths .

Advanced: How to address contradictions in reaction yields during scale-up synthesis?

Methodological Answer:

- Kinetic Analysis : Use in-situ FTIR or ReactIR to monitor intermediate formation and identify rate-limiting steps.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while additives like DMAP (4-dimethylaminopyridine) improve carbamate stability .

- Purification Strategies : Employ gradient flash chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate high-purity product. Contradictory yields often stem from competing side reactions (e.g., tert-butyl group cleavage under acidic conditions) .

Advanced: What computational tools predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices, identifying electrophilic/nucleophilic sites on the pyrrolidine ring.

- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., water vs. DMSO) on carbamate hydrolysis rates.

- Docking Studies : For biological applications, dock the compound into enzyme active sites (e.g., proteases) using AutoDock Vina to predict binding affinities .

Basic: How to validate synthetic intermediates using chiral HPLC?

Methodological Answer:

- Column Selection : Use a Chiralpak IA or IB column with a hexane/isopropanol mobile phase.

- Method Development : Optimize flow rate (1.0 mL/min) and temperature (25°C) to separate enantiomers.

- Peak Analysis : Compare retention times with racemic mixtures or commercially available standards. For tert-butyl carbamates, baseline separation (Rs > 1.5) ensures enantiomeric excess ≥99% .

Advanced: What strategies mitigate racemization during carbamate formation?

Methodological Answer:

- Low-Temperature Reactions : Conduct couplings at 0–4°C to slow down base-catalyzed racemization.

- Alternative Coupling Reagents : Replace EDCI/HOBt with PyBOP or HATU, which generate less reactive intermediates.

- Additive Screening : Introduce crown ethers (e.g., 18-crown-6) to stabilize transition states and reduce epimerization .

Basic: How to assess the compound’s stability under varying pH conditions?

Methodological Answer:

- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours.

- Analytical Monitoring : Use UPLC-PDA to track degradation products (e.g., free amine from carb hydrolysis).

- Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life at room temperature .

Advanced: How to resolve overlapping signals in ¹H NMR for the pyrrolidine ring?

Methodological Answer:

- 2D NMR Techniques : Use COSY to assign adjacent protons and HSQC to correlate ¹H-¹³C signals.

- Variable Temperature NMR : Heat samples to 50°C to reduce signal broadening caused by ring puckering.

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to simplify nitrogen-coupled splitting patterns .

Advanced: What crystallographic software is recommended for twinned data refinement?

Methodological Answer:

For twinned crystals (common in carbamates due to flexible substituents):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.